1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C19H11NO2. It is a derivative of naphthalene, characterized by the presence of methoxy and phenyl groups along with two cyano groups at the 2 and 3 positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the naphthalene core, which undergoes electrophilic aromatic substitution to introduce the methoxy and phenyl groups. The cyano groups are then introduced through a nucleophilic substitution reaction using suitable cyanating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki-Miyaura coupling reaction is often employed to form the carbon-carbon bonds efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile involves its interaction with specific molecular targets. The methoxy and phenyl groups can participate in π-π interactions, while the cyano groups can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 1-Methoxy-2-phenylnaphthalene-3,4-dicarbonitrile
- 1-Methoxy-3-phenylnaphthalene-2,4-dicarbonitrile
- 1-Methoxy-4-phenylnaphthalene-2,5-dicarbonitrile
Uniqueness: 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
CAS No. |
79781-46-7 |
---|---|
Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-methoxy-4-phenylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H12N2O/c1-22-19-15-10-6-5-9-14(15)18(13-7-3-2-4-8-13)16(11-20)17(19)12-21/h2-10H,1H3 |
InChI Key |
VLKMSCNPIPAWJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=CC=CC=C21)C3=CC=CC=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.